molecular formula C13H13F3N2O2 B14193260 4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 833491-48-8

4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B14193260
CAS No.: 833491-48-8
M. Wt: 286.25 g/mol
InChI Key: IGYWRYDYOZQBMD-UHFFFAOYSA-N
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Description

4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a compound that features a piperidine ring with a carboxamide group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications .

Properties

CAS No.

833491-48-8

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

4-oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C13H13F3N2O2/c14-13(15,16)9-1-3-10(4-2-9)17-12(20)18-7-5-11(19)6-8-18/h1-4H,5-8H2,(H,17,20)

InChI Key

IGYWRYDYOZQBMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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